![molecular formula C10H9N3S B12317365 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[4-(1-méthyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acétonitrile est un composé organique complexe qui présente un système cyclique de pyrrole et de thiazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[4-(1-méthyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acétonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 1-méthyl-1H-pyrrole-3-carbaldéhyde avec la thiosemicarbazide pour former le cycle thiazole. Cet intermédiaire est ensuite mis à réagir avec l'acétonitrile dans des conditions spécifiques pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[4-(1-méthyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acétonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des amines ou d'autres formes réduites.
Substitution : Le groupe nitrile peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, impliquant généralement des températures contrôlées et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type de réaction. Par exemple, l'oxydation peut produire des oxydes, la réduction peut produire des amines et la substitution peut produire divers dérivés fonctionnalisés.
Applications de la recherche scientifique
Le 2-[4-(1-méthyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acétonitrile présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored for its potential use in drug development due to its unique structural features.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action du 2-[4-(1-méthyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acétonitrile implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. The exact pathways depend on the specific application and target .
Applications De Recherche Scientifique
2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,4-diméthyl-1H-pyrrol-3-yl)éthanone
- 2-(2-méthyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acétamide
Unicité
Ce qui distingue le 2-[4-(1-méthyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acétonitrile, c'est sa combinaison unique de cycles de pyrrole et de thiazole, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité structurale en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C10H9N3S |
|---|---|
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
2-[4-(1-methylpyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H9N3S/c1-13-5-3-8(6-13)9-7-14-10(12-9)2-4-11/h3,5-7H,2H2,1H3 |
Clé InChI |
XYJJQQNZFQXNNI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1)C2=CSC(=N2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
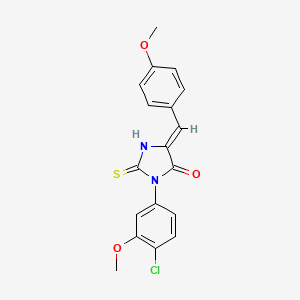
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide](/img/structure/B12317307.png)

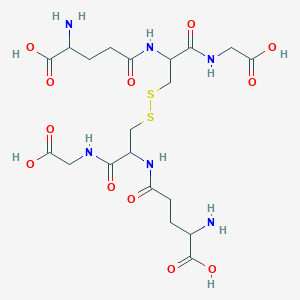
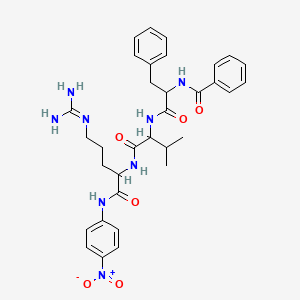
![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)
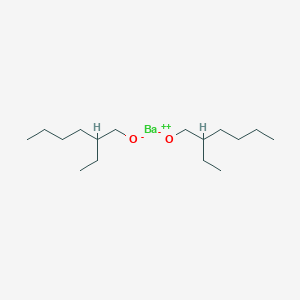
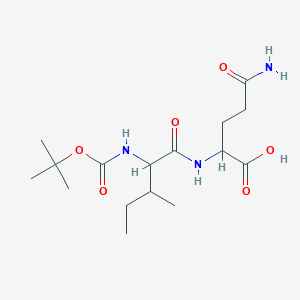
![[7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12317336.png)



![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)
